3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a fused heterocyclic compound comprising a triazole ring condensed with a thiadiazine ring. The molecule features a chlorodifluoromethyl (-CF₂Cl) group at position 3 and a 1-ethyl-3-methylpyrazole substituent at position 6. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-targeting activities . Its synthesis typically involves cyclocondensation of triazole-thiol precursors with halogenated or carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or phenacyl bromides) .
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(1-ethyl-3-methylpyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N6S/c1-3-19-4-7(6(2)17-19)8-5-21-10-16-15-9(11(12,13)14)20(10)18-8/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGUCAFRRPLFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN3C(=NN=C3SC2)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps:
Formation of the Triazolo-Thiadiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and thiourea.
Introduction of the Chloro(difluoro)methyl Group: This step can be achieved through halogenation reactions using reagents such as chlorodifluoromethane.
Substitution with the Pyrazolyl Group: This step involves the coupling of the triazolo-thiadiazine core with the pyrazolyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the triazolo-thiadiazine core using reducing agents such as lithium aluminum hydride.
Substitution: The chloro(difluoro)methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-thiadiazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolothiadiazine derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CF₂Cl, -CF₃): Enhance antimicrobial potency by increasing membrane permeability and target binding . For example, the -CF₃ analog shows superior anti-tubercular activity compared to methyl or ethyl derivatives . Pyrazole vs. Aromatic Substituents: Pyrazole-containing derivatives (e.g., 1-ethyl-3-methylpyrazole) exhibit better selectivity for fungal cytochrome P450 enzymes, while aryl/heteroaryl groups (e.g., quinoline) improve DNA intercalation properties .
Physicochemical Properties :
- Lipophilicity : Chlorodifluoromethyl and trifluoromethyl groups increase logP values (2.1–3.5), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Thermal Stability : Fluorinated phenyl substituents (e.g., 4-fluorophenyl) enhance melting points (>450 K) due to intermolecular H-bonding and π-π interactions .
Synthetic Accessibility :
- Pyrazole-substituted analogs require multistep synthesis (e.g., cyclocondensation of triazole-thiols with pyrazole-carboxylic acids), yielding 70–85% .
- Aryl-substituted derivatives are more straightforward to synthesize via one-pot reactions (e.g., POCl₃-mediated cyclization), with yields exceeding 90% .
Biological Activity
3-(Chlorodifluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and is characterized by the presence of a chlorodifluoromethyl group and a pyrazole moiety. These structural elements contribute to its lipophilicity and may influence its interaction with various biological targets.
- Molecular Formula : C11H11ClF2N6S
- Molecular Weight : 332.76 g/mol
- CAS Number : 1003993-47-2
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities. Notable activities include:
- Antimicrobial Activity : Similar compounds in the triazolo-thiadiazine class have shown significant antimicrobial properties.
- Antitumoral Effects : Some derivatives have demonstrated potential in inhibiting tumor growth.
- Central Nervous System (CNS) Implications : The compound's interaction with various neurotransmitter systems may provide insights into its effects on CNS disorders.
The specific mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that the chlorodifluoromethyl group enhances the compound's interaction with biological targets due to increased lipophilicity. Interaction studies are essential for elucidating how this compound binds to and modulates the activity of specific receptors or enzymes.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds within the same class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(Trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Trifluoromethyl group | Antiviral |
| 6-(Phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Phenyl substitution | Antitumoral |
| 6-(Methyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Methyl group at position 6 | Antimicrobial |
The unique combination of chlorodifluoromethyl and pyrazole moieties in this compound distinguishes it from these compounds and may contribute to its distinct biological profiles.
Case Study 1: Antimicrobial Testing
A study conducted on various derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: CNS Activity
In another research effort focusing on CNS activity related to pyrazole derivatives similar to this compound, it was found that certain modifications could enhance their GlyT1 inhibitory activity. For instance:
This finding suggests that modifications at specific positions can lead to potent inhibitors with potential therapeutic applications in treating schizophrenia without adverse CNS side effects .
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of triazolothiadiazine derivatives typically involves cyclization reactions. For example, 4-amino-1,2,4-triazole-3-thione intermediates can react with chloroacetonitrile or α-bromoacetophenone in ethanol under reflux to form the triazolothiadiazine core. Sodium acetate is often used as a catalyst, achieving yields up to 90% . Key variables include solvent choice (ethanol for reflux), temperature control (80–100°C), and stoichiometric ratios of reactants. Substituting chloroacetonitrile with bulkier electrophiles (e.g., α-bromoacetophenone) may reduce steric hindrance and improve regioselectivity .
Which spectroscopic and crystallographic methods are most reliable for structural characterization?
Basic Research Question
1H NMR and IR spectroscopy are critical for confirming functional groups (e.g., pyrazole C-H stretches at ~3100 cm⁻¹) and regiochemistry. X-ray crystallography provides unambiguous confirmation of the fused triazolothiadiazine ring system and substituent orientations. For instance, dihedral angles between the triazolothiadiazine core and aryl substituents (e.g., 10.54° for fluorophenyl derivatives) reveal non-planarity, which impacts π-π stacking interactions . Elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) further validate purity .
How can molecular docking guide target identification for this compound?
Advanced Research Question
Molecular docking against fungal targets like 14α-demethylase lanosterol (PDB: 3LD6) can predict binding affinities. For triazolothiadiazines, the chlorodifluoromethyl group may occupy the enzyme’s hydrophobic pocket, while the pyrazole moiety forms hydrogen bonds with catalytic residues. Docking scores (e.g., AutoDock Vina) should be cross-validated with in vitro antifungal assays to resolve false positives .
How do substituent variations at the 3- and 6-positions affect biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance COX-2 selectivity (IC₅₀ < 1 µM), while bulky groups at position 6 (e.g., ethoxyphenoxy) improve membrane permeability. For example, replacing trifluoromethyl with adamantyl at position 3 reduces COX-2 inhibition by 60%, highlighting the role of steric and electronic effects .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies often arise from impurities or assay variability. Use HPLC (≥95% purity) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For example, COX inhibition assays should include celecoxib as a positive control and normalize results to protein concentration (Bradford assay) . Replicate experiments with independent synthetic batches to distinguish intrinsic activity from batch-specific artifacts.
What strategies improve solubility and formulation for in vivo studies?
Advanced Research Question
Salt formation (e.g., sodium or hydrochloride salts) enhances aqueous solubility. For the carboxylic acid derivative (6-(2,6-dichlorophenyl)-...-7-carboxylic acid), neutralization with NaOH increases solubility by 20-fold. Alternatively, nanoemulsions (e.g., Tween-80/PEG-400) stabilize hydrophobic cores in physiological media . Monitor stability via dynamic light scattering (DLS) and UV-Vis spectroscopy.
How can computational methods predict metabolic stability?
Advanced Research Question
Use in silico tools like SwissADME to identify metabolic soft spots. The chlorodifluoromethyl group is resistant to oxidation, but the pyrazole’s ethyl group may undergo CYP3A4-mediated hydroxylation. MD simulations (AMBER/CHARMM) can model metabolite-enzyme interactions, while LC-MS/MS validates predictions in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
